molecular formula C11H16BrO4P B14764008 Diethyl ((3-bromophenoxy)methyl)phosphonate

Diethyl ((3-bromophenoxy)methyl)phosphonate

Cat. No.: B14764008
M. Wt: 323.12 g/mol
InChI Key: JYQQUWFGWKINNS-UHFFFAOYSA-N
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Description

Diethyl ((3-bromophenoxy)methyl)phosphonate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a bromophenoxy group attached to a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl ((3-bromophenoxy)methyl)phosphonate typically involves the reaction of diethyl phosphite with 3-bromophenol in the presence of a base. The reaction proceeds via the formation of an intermediate phosphonate ester, which is then further reacted to yield the final product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl ((3-bromophenoxy)methyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azido, thiol, or amine derivatives.

    Oxidation Reactions: Formation of phosphonic acids.

    Reduction Reactions: Formation of phenoxy derivatives.

Scientific Research Applications

Diethyl ((3-bromophenoxy)methyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl ((3-bromophenoxy)methyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme and prevent substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (3-bromopropyl)phosphonate
  • Diethyl (3-bromobenzyl)phosphonate
  • Diethyl (hydroxymethyl)phosphonate

Uniqueness

Diethyl ((3-bromophenoxy)methyl)phosphonate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and biological activity compared to other phosphonates. This structural feature allows for specific interactions with biological targets and provides versatility in synthetic applications .

Properties

Molecular Formula

C11H16BrO4P

Molecular Weight

323.12 g/mol

IUPAC Name

1-bromo-3-(diethoxyphosphorylmethoxy)benzene

InChI

InChI=1S/C11H16BrO4P/c1-3-15-17(13,16-4-2)9-14-11-7-5-6-10(12)8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

JYQQUWFGWKINNS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COC1=CC(=CC=C1)Br)OCC

Origin of Product

United States

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